molecular formula C7H12ClNO2 B2579122 (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride CAS No. 2287249-15-2

(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride

Cat. No.: B2579122
CAS No.: 2287249-15-2
M. Wt: 177.63
InChI Key: HYIJHFJLLIPWLR-RWOHWRPJSA-N
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Description

(1R,2R,5S)-3-Azabicyclo[320]heptane-2-carboxylic acid;hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its unique three-dimensional framework, which imparts distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride typically involves the following steps:

    Cyclization Reactions: The formation of the bicyclic structure can be achieved through cyclization reactions involving suitable precursors.

    Functional Group Transformations:

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to introduce or modify functional groups.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.

    Substitution: Various substitution reactions can be employed to replace hydrogen atoms with other functional groups, enhancing the compound’s reactivity or biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are often used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It can be used to design new drugs with improved efficacy and selectivity.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act on specific molecular targets, offering new treatments for various diseases.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s three-dimensional structure allows it to fit into binding sites with high specificity, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid: The free base form of the compound.

    (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxamide: A derivative with an amide group instead of a carboxylic acid.

    (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-methanol: A derivative with a hydroxyl group.

Uniqueness

What sets (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride apart is its hydrochloride salt form, which can enhance its solubility and stability. This makes it more suitable for certain applications, particularly in medicinal chemistry where solubility and bioavailability are crucial.

Properties

IUPAC Name

(1R,2R,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)6-5-2-1-4(5)3-8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5-,6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIJHFJLLIPWLR-RWOHWRPJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CNC2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]1CN[C@H]2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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